molecular formula C19H21N7O B3016390 N-(1H-1,2,3-benzotriazol-5-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide CAS No. 2097901-00-1

N-(1H-1,2,3-benzotriazol-5-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide

Cat. No.: B3016390
CAS No.: 2097901-00-1
M. Wt: 363.425
InChI Key: DHUZJOBFQRKFSN-UHFFFAOYSA-N
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Description

N-(1H-1,2,3-benzotriazol-5-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H21N7O and its molecular weight is 363.425. The purity is usually 95%.
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Scientific Research Applications

Overview

N-(1H-1,2,3-Benzotriazol-5-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide is a chemical compound with potential applications in various scientific research areas. The following sections outline its various applications, excluding drug use, dosage, and side effects, with references to relevant scientific papers.

Antiviral Drug Discovery

This compound may have relevance in antiviral drug discovery, particularly in the development of new strategies for treating viral infections. A review by De Clercq (2009) in "Medicinal Research Reviews" discusses the broader category of compounds, including cyclotriazadisulfonamide and benzotriazolyl derivatives, in the context of antiviral drug research, suggesting potential applications in this field (De Clercq, 2009).

Molecular Interaction Studies

The molecular interactions of related compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with receptors have been studied. Shim et al. (2002) in "Journal of medicinal chemistry" provide insights into the conformational analysis and pharmacophore models of these compounds, which could be extrapolated to the compound (Shim et al., 2002).

Synthesis and Functionalization Reactions

The compound’s synthesis and functionalization reactions could be explored for creating novel derivatives with specific properties. Research like that of Yıldırım et al. (2005) in "Molecules" on the functionalization of similar pyrazole-carboxamides can provide foundational knowledge for such endeavors (Yıldırım et al., 2005).

Antipsychotic Agent Development

Compounds structurally similar to the one have been evaluated as potential antipsychotic agents. For instance, Norman et al. (1996) in "Journal of medicinal chemistry" discuss the evaluation of heterocyclic carboxamides in this context, indicating possible research applications in neuropsychiatric drug development (Norman et al., 1996).

Antimycobacterial Activity

The structural analogues of this compound might have antimycobacterial properties, as indicated by Lv et al. (2017) in "European journal of medicinal chemistry," who explored imidazo[1,2-a]pyridine-3-carboxamides derivatives for their activity against drug-sensitive/resistant MTB strains (Lv et al., 2017).

Properties

IUPAC Name

N-(2H-benzotriazol-5-yl)-1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O/c27-19(20-14-4-5-16-17(11-14)23-25-22-16)12-6-8-26(9-7-12)18-10-13-2-1-3-15(13)21-24-18/h4-5,10-12H,1-3,6-9H2,(H,20,27)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUZJOBFQRKFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)NC4=CC5=NNN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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